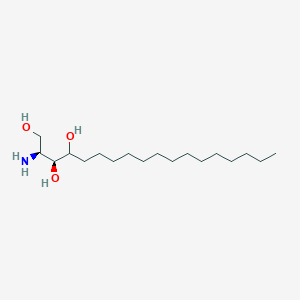

4-Hydroxysphinganine

Description

Properties

CAS No. |

245118-15-4 |

|---|---|

Molecular Formula |

C18H39NO3 |

Molecular Weight |

317.5 |

IUPAC Name |

(2S,3S)-2-aminooctadecane-1,3,4-triol |

InChI |

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17?,18-/m0/s1 |

InChI Key |

AERBNCYCJBRYDG-RGBJRUIASA-N |

SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCC([C@H]([C@H](CO)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4-Hydroxysphinganine Biosynthesis in Plants

Structural Dynamics, Enzymatic Regulation, and Analytical Profiling

Executive Summary

4-Hydroxysphinganine (Phytosphingosine; t18:0) is the defining structural hallmark of plant and fungal sphingolipids, distinguishing them from the sphingosine (d18:1)-dominated profiles of mammalian systems. It serves not merely as a passive membrane building block but as a critical checkpoint in the synthesis of Glucosylceramides (GlcCer) and Glycosyl Inositol Phospho Ceramides (GIPCs).

For researchers in plant metabolomics and drug development, understanding the Sphinganine C4-hydroxylase (SBH) pathway is vital. This pathway governs membrane packing density, permeability, and susceptibility to programmed cell death (PCD). Furthermore, because the C4-hydroxylation step is absent in mammals (which rely on C4-desaturation), the enzymes governing this pathway represent high-value targets for antifungal drug discovery and herbicidal design , offering a mechanism to disrupt pathogen/weed membrane integrity without host toxicity.

Molecular Architecture of the Pathway

The biosynthesis of 4-hydroxysphinganine is a post-assembly modification of the sphingoid base backbone. Unlike the de novo synthesis of the chain, which occurs in the ER lumen, the hydroxylation is a stereospecific modification catalyzed by membrane-bound hydroxylases.

The Core Biosynthetic Sequence

-

Condensation (Rate Limiting): Serine Palmitoyltransferase (SPT) condenses Serine and Palmitoyl-CoA to form 3-Ketosphinganine.

-

Reduction: 3-Ketosphinganine Reductase (KSR) reduces the ketone to form Sphinganine (d18:0) .

-

Hydroxylation (The Branch Point): Sphinganine C4-hydroxylase (SBH) introduces a hydroxyl group at the C4 position to form 4-Hydroxysphinganine (t18:0) .

-

Note: Without this step, the pathway diverts toward C4-desaturation (common in mammals) or remains as dihydroxy bases.

-

Enzymology: The SBH Complex

In Arabidopsis thaliana, this reaction is governed by two paralogous genes, SBH1 (At1g69640) and SBH2 (At1g14290) .[1]

-

Reaction Type: NAD(P)H-dependent monooxygenation.

-

Cofactors: Requires Cytochrome b5 and molecular oxygen.

-

Substrate Specificity: Highly specific for the D-erythro isomer of sphinganine.

Pathway Visualization

The following diagram illustrates the flux from de novo synthesis through the critical hydroxylation junction.

Caption: The 4-Hydroxysphinganine biosynthetic flux. The SBH1/SBH2 complex is the critical determinant for trihydroxy-base accumulation.

Genetic Regulation & Physiological Impact[6]

The SBH1 vs. SBH2 Redundancy

While SBH1 and SBH2 are functionally redundant, they exhibit distinct expression patterns.

-

SBH1: Constitutively expressed; the "housekeeping" hydroxylase maintaining basal t18:0 levels.

-

SBH2: Stress-inducible. Upregulated during pathogen attack or abiotic stress to alter membrane rigidity rapidly.

The sbh1 sbh2 Double Mutant Phenotype

Loss of function in both genes results in a lethal or severely dwarfed phenotype, characterized by:

-

Depletion of t18:0: Complete absence of trihydroxy bases.[6]

-

Accumulation of d18:0: A compensatory rise in sphinganine and d18:1 (unsaturated) bases.

-

Constitutive PCD: The lack of t18:0 disrupts the GIPC pool, triggering spontaneous cell death and high salicylic acid levels.

Scientific Insight: This confirms that 4-hydroxylation is not just a structural feature but a checkpoint for cell survival. The plant senses the ratio of t18:0 to d18:0; an imbalance triggers immune signaling.

Protocol: Quantitative Profiling via LC-MS/MS

To study this pathway, precise quantification of Long-Chain Bases (LCBs) is required. Because LCBs exist both as free bases (trace amounts) and bound in ceramides (abundant), this protocol uses acid hydrolysis to liberate all bases for total pool analysis.

Experimental Design

-

Objective: Quantify total 4-hydroxysphinganine (t18:0) vs. sphinganine (d18:0).[1][5][7]

-

Internal Standard (IS): C17-sphingosine (d17:1) or C20-phytosphingosine.[8] Note: Do not use naturally occurring chain lengths (C18).

Step-by-Step Methodology

Phase A: Lipid Extraction & Hydrolysis

-

Homogenization:

-

Flash-freeze 50-100 mg plant tissue (leaf/root) in liquid nitrogen.

-

Grind to fine powder.

-

Add 2 mL extraction solvent: Isopropanol:Hexane:Water (55:20:25 v/v/v) .

-

Crucial: Add 10 pmol of Internal Standard (IS) immediately to account for extraction loss.

-

-

Incubation:

-

Vortex and incubate at 60°C for 15 mins.

-

-

Hydrolysis (Liberating the Bases):

-

Phase Separation:

-

Add 1 mL Hexane and 1 mL Water.

-

Vortex and centrifuge (2000 x g, 5 min).

-

Collect the Upper Phase? NO. LCBs are amphipathic but often partition into the aqueous/organic interface or lower phase depending on pH.

-

Refined Step: Adjust pH to >10 using KOH. Add Chloroform.[12] The free bases (uncharged at high pH) will partition into the Chloroform phase.

-

Collect the Chloroform (lower) phase . Dry under nitrogen gas.

-

Phase B: LC-MS/MS Analysis[13]

-

Reconstitution: Dissolve dried lipids in 200 µL Methanol:Formic Acid (99:1).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

-

B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

-

-

Gradient: 0-2 min (60% B)

10 min (100% B)

Phase C: MRM Transitions (Multiple Reaction Monitoring)

Configure the Triple Quadrupole MS for the following transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |

| 4-Hydroxysphinganine (t18:0) | 318.3 | 282.3 (Loss of 2 H2O) | 20 |

| Sphinganine (d18:0) | 302.3 | 284.3 (Loss of H2O) | 18 |

| Sphingosine (d18:1) | 300.3 | 282.3 (Loss of H2O) | 18 |

| IS (d17:1) | 286.3 | 268.3 | 18 |

Applications in Drug Development & Biotech

Antifungal Targets

Fungi (like S. cerevisiae and pathogenic Candida spp.) rely heavily on phytosphingosine (t18:0) for viability. Mammals do not.

-

Strategy: Develop small molecule inhibitors of SBH/SUR2 .

-

Mechanism: Inhibition causes accumulation of sphinganine and lack of t18:0, destabilizing fungal membranes without affecting human sphingolipid processing (which utilizes DEGS1/2 for desaturation).

Cosmeceuticals (Skin Barrier)

4-Hydroxysphinganine (Phytosphingosine) is a premium ingredient in dermatology.

-

Function: It mimics the natural lipids of the stratum corneum, restoring barrier function in eczema and aging skin.

-

Biotech Production: Engineering yeast strains (overexpressing SBH, deleting LCB4/5 kinases) allows for industrial-scale fermentation of high-purity t18:0.

Analytical Workflow Diagram

The following diagram details the decision logic for processing samples for LCB analysis.

Caption: Workflow for distinguishing free signaling bases from the structural ceramide-bound pool.

References

-

Chen, M., et al. (2008). "Arabidopsis sphingolipids: Structure, synthesis, and function." Plant Physiology, 166(3), 1335–1351.

-

Markham, J. E., & Jaworski, J. G. (2007). "Rapid measurement of sphingolipids from Arabidopsis thaliana by LC-MS/MS." Journal of Lipid Research, 48(7), 1610-1621.

-

Sperling, P., et al. (2001). "Functional characterization of sphingolipid C4-hydroxylase genes from Arabidopsis thaliana."[1] FEBS Letters, 494(1-2), 90-94.

-

Lynch, D. V., & Dunn, T. M. (2004). "An introduction to plant sphingolipids and a review of recent advances in understanding their metabolism and function."[4] New Phytologist, 161(3), 677-702.

-

Lipid MAPS Consortium. "Sphingolipid extraction and LC-MS/MS protocols." Lipid MAPS.

Sources

- 1. Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingolipid long-chain base hydroxylation is important for growth and regulation of sphingolipid content and composition in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional characterization of sphingolipid C4-hydroxylase genes from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Plant sphingolipids: decoding the enigma of the Sphinx - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxysphinganine: Structure, Stereochemistry, and Core Applications

Introduction: Beyond a Simple Sphingolipid

In the vast and intricate world of lipid science, sphingolipids have emerged from being perceived as mere structural components of cell membranes to critical signaling molecules involved in a myriad of cellular processes.[1][2][3] Among these, 4-hydroxysphinganine, more commonly known as phytosphingosine, stands out due to its unique structural features and diverse biological functions.[4][5] This guide provides a comprehensive technical overview of 4-hydroxysphinganine, delving into its core structure, the critical nuances of its stereochemistry, its biosynthesis and chemical synthesis, and its burgeoning applications in research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this multifaceted molecule.

Part 1: The Molecular Architecture of 4-Hydroxysphinganine

Core Structure and Nomenclature

4-Hydroxysphinganine is a long-chain amino alcohol that forms the backbone of a class of sphingolipids.[5][6] Its structure is characterized by an 18-carbon chain with a hydroxyl group at position 4, in addition to the defining amino group at C2 and hydroxyl group at C1 and C3 of the sphingoid base backbone.

The preferred International Union of Pure and Applied Chemistry (IUPAC) name for the naturally occurring isomer is (2S,3S,4R)-2-aminooctadecane-1,3,4-triol .[4][5] It is also frequently referred to by several other names in scientific literature and commercial applications:

The presence of the additional hydroxyl group at the C4 position distinguishes phytosphingosine from sphinganine (dihydrosphingosine), a key precursor in its biosynthesis.[5][8] This seemingly minor modification has profound implications for its physicochemical properties and biological activity.

Diagram 1: Chemical Structure of 4-Hydroxysphinganine

A 2D representation of (2S,3S,4R)-2-aminooctadecane-1,3,4-triol.

The Critical Role of Stereochemistry

4-Hydroxysphinganine possesses three chiral centers at positions C2, C3, and C4, giving rise to 2³ = 8 possible stereoisomers.[2] The stereochemistry of these centers is paramount, as it dictates the molecule's three-dimensional shape and, consequently, its ability to interact with enzymes and receptors, profoundly influencing its biological activity.[1]

The naturally occurring and most biologically relevant form is the D-ribo isomer, which corresponds to the (2S,3S,4R) configuration.[4] The "D-ribo" designation arises from the stereochemical similarity of the C2, C3, and C4 carbons to the sugar D-ribose. The stereochemistry of sphingolipids is a critical determinant of their function, and even minor variations can lead to significant changes in biological outcomes.[1]

Simplified overview of 4-hydroxysphinganine biosynthesis.

Chemical Synthesis Strategies

The unambiguous synthesis of specific stereoisomers of 4-hydroxysphinganine is essential for research purposes, enabling the study of structure-activity relationships. [2]Various synthetic routes have been developed, often employing chiral starting materials or asymmetric synthesis techniques to control the stereochemistry of the three chiral centers. [9][10][11] Common strategies include:

-

Chiral Pool Synthesis: Utilizing readily available chiral molecules like sugars or amino acids as starting materials.

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric epoxidation or dihydroxylation. [11]* Substrate-Controlled Synthesis: Using existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions.

These synthetic efforts have not only provided access to the natural D-ribo isomer but have also enabled the creation of libraries containing all eight stereoisomers, which are invaluable tools for medicinal chemistry and chemical biology. [2]

Core Biological Functions

4-Hydroxysphinganine is far from being a passive structural molecule. It plays active and critical roles in cellular function and organismal health.

2.3.1 Keystone of the Skin's Protective Barrier

One of the most well-documented roles of 4-hydroxysphinganine is its function as a fundamental component of the skin's stratum corneum. [12][13][14]It serves as a precursor for the synthesis of phytoceramides, a major class of ceramides in the skin. [14][15]These lipids are crucial for:

-

Maintaining Barrier Integrity: Phytoceramides, along with other lipids, form the lamellar structures in the extracellular matrix of the stratum corneum, which prevents transepidermal water loss (TEWL) and protects against the entry of environmental irritants and pathogens. [12][13]* Moisture Retention: By reinforcing the lipid barrier, 4-hydroxysphinganine helps to keep the skin hydrated. [13][16]* Antimicrobial and Anti-inflammatory Properties: Free 4-hydroxysphinganine present in the skin has been shown to possess inherent antimicrobial and anti-inflammatory properties, contributing to the skin's defense system. [15] 2.3.2 A Potent Signaling Molecule

Beyond its structural role, 4-hydroxysphinganine and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P) , are bioactive signaling molecules that regulate various cellular processes. [17][18]

-

Apoptosis Induction: 4-Hydroxysphinganine can induce programmed cell death (apoptosis) in various cancer cell lines, often through pathways involving the activation of caspases and p38 MAPK. [7]* Cell Cycle Arrest: It can halt the proliferation of cells by inducing cell cycle arrest.

-

Inflammatory Response Modulation: It has demonstrated anti-inflammatory effects, in part by inhibiting signaling pathways such as NF-κB and JAK/STAT. [19]* PHS1P Signaling: Similar to the well-studied sphingosine-1-phosphate (S1P), PHS1P is emerging as a critical signaling molecule, particularly in yeast and plants, where it is involved in stress responses and potentially in regulating gene expression. [17][18] Diagram 4: Signaling Roles of 4-Hydroxysphinganine

Key signaling pathways influenced by 4-hydroxysphinganine and its phosphate.

Part 3: Methodologies and Applications

Analytical Methodologies: A Self-Validating Protocol

Accurate quantification and characterization of 4-hydroxysphinganine are crucial for both basic research and quality control in industrial applications. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a standard and robust method.

Protocol: HPLC-MS/MS Analysis of 4-Hydroxysphinganine from a Lipid Extract

This protocol is designed as a self-validating system, incorporating controls and checks to ensure data integrity.

1. Lipid Extraction:

-

Rationale: To efficiently isolate lipids, including sphingoid bases, from the aqueous and protein-rich cellular matrix. The Bligh-Dyer method is a classic choice for its robust separation of polar and non-polar lipids.

-

Procedure:

- Homogenize the sample (e.g., tissue, cells) in a mixture of chloroform:methanol (1:2, v/v).

- Add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v), which induces phase separation.

- Centrifuge to separate the phases. The lower organic phase contains the lipids.

- Collect the lower phase and dry it under a stream of nitrogen.

-

Validation Check: Spike a parallel sample with a known amount of an internal standard (e.g., a C17 or deuterated sphingoid base) prior to extraction to calculate extraction efficiency.

2. Hydrolysis (Saponification):

-

Rationale: To release the free sphingoid base from its ceramide or complex sphingolipid form. Strong alkaline hydrolysis is required to break the amide bond.

-

Procedure:

- Resuspend the dried lipid extract in 1 M methanolic KOH.

- Incubate at 70°C for 2 hours.

- Neutralize the reaction and re-extract the free sphingoid bases into a fresh organic phase (e.g., using the Bligh-Dyer partitioning).

-

Validation Check: Analyze a known ceramide standard in parallel to confirm complete hydrolysis. Incomplete hydrolysis will result in underestimation of the total 4-hydroxysphinganine content.

3. HPLC Separation:

-

Rationale: Reversed-phase chromatography separates lipids based on their hydrophobicity. The long alkyl chain of 4-hydroxysphinganine allows for strong retention and good separation from other lipid classes.

-

System:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

- Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid.

- Gradient: Start with a high percentage of A, and ramp up to a high percentage of B to elute the lipophilic analytes.

-

Validation Check: Inject a standard mix containing sphinganine, sphingosine, and 4-hydroxysphinganine to confirm chromatographic resolution. [20]Retention times should be stable and reproducible.

4. Mass Spectrometry Detection (ESI-MS/MS):

-

Rationale: Provides high sensitivity and specificity for detection and quantification. Electrospray ionization (ESI) in positive mode is ideal for protonating the amino group. Multiple Reaction Monitoring (MRM) is used for quantification.

-

Procedure:

- Ionization Mode: Positive ESI.

- MRM Transition: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific product ion. For 4-hydroxysphinganine (m/z 318.3), a characteristic transition would be the loss of water molecules.

-

Validation Check: Generate a standard curve using a certified 4-hydroxysphinganine standard. The R² value should be >0.99. Quality control (QC) samples should be run every 10-15 samples to monitor instrument performance.

Applications in Research and Drug Development

The unique properties of 4-hydroxysphinganine make it a molecule of significant interest in various fields.

-

Dermatology and Cosmetics: Due to its integral role in the skin barrier, 4-hydroxysphinganine is a widely used active ingredient in skincare products designed to moisturize, repair the skin barrier, and soothe inflamed skin. [15]It is particularly beneficial for conditions characterized by a compromised barrier, such as atopic dermatitis and psoriasis. [21]* Oncology: The pro-apoptotic effects of 4-hydroxysphinganine on cancer cells have spurred research into its potential as an anti-cancer agent or as an adjuvant in chemotherapy. [2][7]* Inflammatory Diseases: Its ability to modulate inflammatory pathways suggests potential therapeutic applications in a range of inflammatory conditions beyond the skin. [4]* Chemical Biology: Synthetic libraries of phytosphingosine stereoisomers and their ceramide derivatives are powerful tools for probing the complex roles of sphingolipids in cellular signaling and for identifying novel drug leads. [2]

Conclusion

4-Hydroxysphinganine (phytosphingosine) is a prime example of a molecule whose significance has evolved from a simple structural lipid to a key bioactive compound with profound implications for cell biology and therapeutic development. Its unique (2S,3S,4R)-stereochemistry is not an incidental detail but the very foundation of its biological functions, from fortifying the skin barrier to orchestrating complex signaling cascades that govern cell fate. A thorough understanding of its structure, synthesis, and biological roles, supported by robust analytical methodologies, is essential for any scientist or professional working at the forefront of lipid research, dermatology, and drug discovery. The continued exploration of this fascinating molecule and its derivatives promises to unlock new avenues for treating a wide array of human diseases.

References

- Wright, B. S., Snow, J. W., O'Brien, T. C., & Lynch, D. V. (2003). Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn. Archives of Biochemistry and Biophysics, 415(2), 184–192.

-

Wikipedia. (2023, December 2). Phytosphingosine. In Wikipedia. [Link]

-

SkinKraft. (2022, April 8). How Phytosphingosine Can Be Your Ultimate Skin Protectant?[Link]

-

PubChem. (n.d.). Dehydrophytosphingosine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Clinikally. (2023, October 10). Phytosphingosine: Unveiling the Unsung Superstar of Skincare. [Link]

-

Takahashi, Y., et al. (2009). Dihydroceramide:sphinganine C-4-hydroxylation requires Des2 hydroxylase and the membrane form of cytochrome b5. The Journal of biological chemistry, 284(4), 2235–2244. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn. Request PDF. [Link]

-

Wang, Z., et al. (2024). Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. World Journal of Microbiology and Biotechnology, 40(8), 223. [Link]

-

PubChem. (n.d.). Phytosphingosine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Lee, S. H., et al. (2023). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. International Journal of Molecular Sciences, 24(13), 10893. [Link]

-

Gooris, G. S., et al. (2021). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. Langmuir, 37(4), 1596–1606. [Link]

-

ResearchGate. (n.d.). Stereoisomers of sphingosine. Download Scientific Diagram. [Link]

-

Crossman, M. W., & Hirschberg, C. B. (1984). Biosynthesis of 4D-hydroxysphinganine by the rat. En bloc incorporation of the sphinganine carbon backbone. Biochimica et Biophysica Acta, 795(2), 411–416. [Link]

-

Park, J. J., et al. (2008). Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library. Bioorganic chemistry, 36(5), 220–228. [Link]

-

Polito, A. J., & Sweeley, C. C. (1971). Stereochemistry of the hydroxylation in 4-hydroxysphinganine formation and the steric course of hydrogen elimination in sphing-4-enine biosynthesis. The Journal of biological chemistry, 246(13), 4178–4187. [Link]

-

Rhome, R., et al. (2023). The biological functions of sphingolipids in plant pathogenic fungi. Fungal Biology Reviews, 48, 100344. [Link]

-

van den Berg, R. J., et al. (2004). An Efficient High-Yield Synthesis of d-ribo-Phytosphingosine. Organic Letters, 6(8), 1275–1277. [Link]

-

Worrall, D., et al. (2008). Revealing a signaling role of phytosphingosine-1-phosphate in yeast. Molecular & cellular proteomics : MCP, 7(1), 17–28. [Link]

-

Van Veldhoven, P. P., et al. (1997). Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes. Journal of lipid research, 38(8), 1697–1702. [Link]

-

Gigg, R., & Gigg, J. (1967). Synthesis of Phytosphingosine*. Biochemistry, 6(4), 1115–1117. [Link]

-

Pérez-Alonso, M. M., et al. (2020). Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase. bioRxiv. [Link]

-

Merrill, A. H., Jr. (2025). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. The Journal of biological chemistry, 300(5), 107123. [Link]

-

ResearchGate. (n.d.). Synthesis of d-ribo-phytosphingosine-1-phosphate (1) and.... [Link]

-

ResearchGate. (n.d.). Phytosphingosine Derivatives Ameliorate Skin Inflammation by Inhibiting NF-KappaB and JAK/STAT Signaling in Keratincoytes and Mice. Request PDF. [Link]

-

ResearchGate. (n.d.). Formation of (E)-sphing-4-enine and 4-hydroxysphinganine in the S.... [Link]

-

Healthline. (2020, November 12). What the Heck is Phytosphingosine and What Is It Doing In My Skin Care Products?[Link]

-

Sullards, M. C., et al. (2011). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Methods in molecular biology (Clifton, N.J.), 721, 219–253. [Link]

-

Oreate AI Blog. (2026, January 15). Understanding Bases in Biology: The Role of Sphingosine and Its Relatives. [Link]

-

Reddy, K. S., & Falck, J. R. (2012). Asymmetric Synthesis of d-ribo-Phytosphingosine from 1-Tetradecyne and (4-Methoxyphenoxy)acetaldehyde. The Journal of organic chemistry, 77(17), 7513–7520. [Link]

-

Lipotype GmbH. (n.d.). Non-hydroxy-6-hydroxy-sphingosine Analysis. Retrieved February 4, 2026, from [Link]

-

Jungalwala, F. B., et al. (1983). Analysis of sphingoid bases by reversed-phase high performance liquid chromatography. Journal of lipid research, 24(10), 1380–1388. [Link]

-

Checa, A., et al. (2006). Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 831(1-2), 147–152. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytosphingosine - Wikipedia [en.wikipedia.org]

- 5. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Understanding Bases in Biology: The Role of Sphingosine and Its Relatives - Oreate AI Blog [oreateai.com]

- 7. 植物鞘氨醇盐酸盐 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 8. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric Synthesis of d-ribo-Phytosphingosine from 1-Tetradecyne and (4-Methoxyphenoxy)acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. skinkraft.com [skinkraft.com]

- 13. clinikally.com [clinikally.com]

- 14. flychem.com [flychem.com]

- 15. Phytosphingosine: Definition, Products, and Uses [healthline.com]

- 16. mdpi.com [mdpi.com]

- 17. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of sphingoid bases by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: 4-Hydroxysphinganine (Phytosphingosine) in Skin Barrier Homeostasis

Executive Summary

4-Hydroxysphinganine, commonly known as Phytosphingosine (PHS), is not merely a structural lipid but a bioactive signaling molecule critical to the integrity of the mammalian stratum corneum (SC).[1] Unlike sphingosine, PHS possesses a hydroxyl group at the C4 position, a unique structural feature that facilitates extensive hydrogen bonding networks essential for the stability of the orthorhombic lipid phase. Beyond its structural role as the backbone of Ceramide NP, AP, and EOP, PHS functions as a potent peroxisome proliferator-activated receptor (PPAR) agonist, driving keratinocyte differentiation and stimulating the production of Natural Moisturizing Factors (NMF). This guide delineates the molecular mechanisms, antimicrobial properties, and experimental validation protocols for PHS in dermatological applications.

Molecular Architecture & Barrier Integration

Structural Significance

Phytosphingosine is a sphingoid base distinguished by its phytosphingosine-type (P-type) backbone. The presence of the C4-hydroxyl group allows PHS-based ceramides (Phytoceramides) to form inter- and intramolecular hydrogen bonds that are thermodynamically superior to those formed by sphingosine-based ceramides.

-

Lattice Stability: In the SC, lipids organize into the Long Periodicity Phase (LPP) and Short Periodicity Phase (SPP).[2] PHS-based ceramides (specifically Ceramide NP) are predominantly localized in the central layer of the LPP trilayer structure. The C4-OH group acts as a "molecular anchor," reducing the tilt angle of the acyl chains and promoting a tightly packed, impermeable orthorhombic lattice.

-

Biosynthesis: In the epidermis, PHS is synthesized via the hydroxylation of dihydrosphingosine. In industrial applications, it is produced via the deacetylation of tetraacetyl phytosphingosine (TAPS) obtained from the fermentation of Wickerhamomyces ciferrii.[1]

Biosynthetic Pathway Diagram

The following diagram illustrates the integration of PHS into the ceramide pool and its downstream effects on barrier formation.

Caption: Biosynthetic flow from precursors to the formation of PHS-based ceramides (NP/AP), culminating in the stabilization of the stratum corneum lipid lattice.

Mechanistic Triad: Barrier, Immunity, and Signaling

The PPAR-Filaggrin Axis (Differentiation)

PHS acts as a lipid ligand for PPARs (specifically PPAR-γ and PPAR-α). Activation of these nuclear receptors triggers a transcriptional cascade that promotes terminal differentiation of keratinocytes.

-

Mechanism: PHS binding to PPAR induces the expression of FLG (Filaggrin), IVL (Involucrin), and TGM1 (Transglutaminase-1).

-

Result: Filaggrin is subsequently processed into free amino acids (histidine, glutamine, arginine), which constitute the Natural Moisturizing Factor (NMF), regulating SC hydration and pH.

Antimicrobial Defense (Innate Immunity)

PHS is a cationic lipid at physiological pH (skin surface pH ~4.5-5.5). Its positive charge facilitates electrostatic attraction to the negatively charged cell walls of bacteria, leading to membrane disruption.

Table 1: Antimicrobial Efficacy of Phytosphingosine (MIC Values)

| Target Microorganism | Strain Relevance | MIC (µg/mL) | Mechanism of Action |

| Cutibacterium acnes | Acne Vulgaris | 0.6 – 4.0 | Cell wall disruption; inhibition of lipase activity. |

| Staphylococcus aureus | Atopic Dermatitis | 2.0 – 6.0 | Membrane depolarization; leakage of intracellular K+. |

| Candida albicans | Fungal Infection | 1.2 – 5.0 | Interference with ergosterol synthesis pathway. |

| Streptococcus mitis | Oral/Skin Commensal | ~2.1 | Disruption of plasma membrane integrity. |

Anti-Inflammatory Signaling

PHS modulates the inflammatory response by inhibiting the NF-κB pathway. It prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines such as IL-1α, IL-6, and TNF-α.

Caption: Dual signaling mechanism: PHS activates PPAR-γ for barrier protein synthesis while simultaneously inhibiting NF-κB to reduce inflammation.

Experimental Validation Framework

To validate the efficacy of PHS in a formulation or biological system, the following self-validating protocols are recommended.

Protocol A: Lipidomic Profiling of Ceramide Integration

Objective: Confirm the incorporation of PHS into the SC lipid matrix and the formation of Ceramide NP.

-

Sample Collection: Tape strip the stratum corneum (10 strips) from the volar forearm.

-

Lipid Extraction:

-

Incubate strips in Chloroform:Methanol (2:1 v/v) for 2 hours at room temperature.

-

Causality: This solvent ratio maximizes the extraction of amphiphilic ceramides while solubilizing non-polar lipids.

-

-

Purification: Dry the extract under a nitrogen stream at 30°C to prevent oxidation. Reconstitute in Chloroform:Methanol (1:9 v/v) .

-

Analysis (LC-HRMS):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Gradient of Methanol/Water with 5mM Ammonium Formate.

-

Target Ion: Monitor for the [M+H]+ ion of Ceramide NP (e.g., m/z corresponding to N-stearoyl-phytosphingosine).

-

Validation: Use a deuterated internal standard (Ceramide NP-d9) to quantify recovery rates.

-

Protocol B: Antimicrobial Time-Kill Assay

Objective: Determine the kinetics of PHS bactericidal activity against S. aureus.

-

Inoculum Preparation: Cultivate S. aureus to mid-log phase (~10^8 CFU/mL). Dilute to 10^5 CFU/mL in phosphate-buffered saline (PBS).

-

Treatment:

-

Add PHS (dissolved in ethanol/PBS vehicle) to reach final concentrations of 0.01%, 0.05%, and 0.1%.

-

Include a Vehicle Control (Ethanol/PBS without PHS).

-

-

Incubation: Incubate at 37°C with agitation.

-

Sampling: Remove aliquots at T=0, 15, 30, 60, and 240 minutes.

-

Quantification:

-

Perform serial dilutions and plate on Tryptic Soy Agar.

-

Count CFUs after 24 hours.

-

Success Criteria: A >3-log reduction (99.9% kill) within 60 minutes indicates potent bactericidal activity.

-

Protocol C: Barrier Recovery Assessment (In Vivo)

Objective: Measure the functional restoration of the barrier using TEWL (Transepidermal Water Loss).

-

Perturbation: Induce barrier disruption on the volar forearm using 5% Sodium Lauryl Sulfate (SLS) patches for 4 hours (TEWL > 20 g/m²/h).

-

Application: Apply the test formulation containing 0.2% PHS twice daily.

-

Measurement:

-

Use a closed-chamber evaporimeter (e.g., Tewameter).

-

Measure TEWL at Baseline, Day 1, Day 3, and Day 7.

-

-

Data Analysis: Calculate the % Barrier Recovery:

-

Causality: This formula normalizes for individual variations in baseline barrier function.

-

References

-

Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. Leiden University. [Link]

-

Phytosphingosine enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation. PubMed. [Link]

-

Antibacterial Activity of Sphingoid Bases and Fatty Acids against Gram-Positive and Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy (NIH). [Link]

-

Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin. Journal of Investigative Dermatology (NIH). [Link]

-

Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. MDPI Cosmetics. [Link]

-

The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase. Langmuir (ACS Publications). [Link]

-

Phytosphingosine Derivatives Ameliorate Skin Inflammation by Inhibiting NF-κB and JAK/STAT Signaling. Journal of Investigative Dermatology. [Link]

Sources

Cellular Localization of 4-Hydroxysphinganine Synthesis: A Technical Guide

Executive Summary This technical guide delineates the cellular localization and biosynthetic mechanisms of 4-hydroxysphinganine (phytosphingosine), a critical sphingoid base involved in skin barrier function and stress signaling. While prevalent in plants and fungi, mammalian synthesis is highly specific, governed by the bifunctional enzyme DEGS2 (Delta 4-Desaturase, Sphingolipid 2).

This document establishes that the primary locus of 4-hydroxysphinganine synthesis is the Endoplasmic Reticulum (ER) membrane. It provides researchers with the mechanistic logic, subcellular fractionation protocols, and LC-MS/MS analytical workflows required to isolate and validate this pathway in therapeutic development contexts.

Part 1: Mechanistic Basis & Cellular Locus

The Biosynthetic Enzyme: DEGS2 vs. SUR2

The synthesis of 4-hydroxysphinganine relies on the C4-hydroxylation of the sphingoid backbone. This reaction is catalyzed by distinct enzymes depending on the organism, though the subcellular location remains conserved.

-

Mammals (Human/Murine): The reaction is catalyzed by DEGS2 (also known as DES2). Unlike its paralog DEGS1, which introduces a trans-4,5 double bond to create sphingosine, DEGS2 is bifunctional. It possesses both

4-desaturase and C4-hydroxylase activities.[1][2][3]-

Substrate Specificity: DEGS2 shows a kinetic preference for dihydroceramides (N-acylated sphinganine) over free sphinganine. Therefore, in mammals, 4-hydroxysphinganine is often generated as a phytoceramide in the ER, which may subsequently be hydrolyzed to the free base.

-

-

Fungi (Yeast): The reaction is catalyzed by SUR2 (Sphinganine C4-hydroxylase), which directly hydroxylates sphinganine or dihydroceramide.

The Locus: Endoplasmic Reticulum (ER)

Evidence confirms that 4-hydroxysphinganine synthesis is an ER-resident event.

-

Topology: DEGS2 is a multi-pass transmembrane protein embedded in the ER membrane.

-

Causality: The precursor, sphinganine, is synthesized on the cytosolic face of the ER by the serine palmitoyltransferase (SPT) complex.[4] DEGS2 acts immediately downstream (or parallel to N-acylation by CerS) within the same membrane compartment before the lipid is transported to the Golgi for complex glycosylation.

Pathway Visualization

The following diagram illustrates the bifurcation of sphinganine metabolism in the ER, highlighting the DEGS2-mediated hydroxylation pathway.

Caption: Biosynthetic bifurcation in the ER. DEGS2 converts Dihydroceramide to Phytoceramide via C4-hydroxylation.[5]

Part 2: Experimental Protocols (Self-Validating Systems)

To study this pathway, one must isolate the ER compartment and utilize mass spectrometry for specific detection. The following protocols are designed to be self-validating by including mandatory marker checks.

Protocol A: Subcellular Fractionation (ER Isolation)

Objective: Isolate ER microsomes to demonstrate DEGS2 activity or presence. Validation: Western blot for Calnexin (ER marker) and absence of COX IV (Mitochondrial marker).

-

Lysis: Resuspend

cells in Isotonic Extraction Buffer (250 mM Sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, Protease Inhibitors). Homogenize using a Dounce homogenizer (30 strokes, tight pestle). -

Clarification: Centrifuge at

for 10 min at 4°C. Discard pellet (Nuclei/Debris). -

Mitochondrial Removal: Centrifuge supernatant at

for 15 min at 4°C. Discard pellet (Mitochondria/Lysosomes). -

Microsomal Isolation: Ultracentrifuge supernatant at

for 60 min at 4°C. -

Resuspension: The resulting translucent pellet contains the ER (Microsomes). Resuspend in buffer for enzymatic assay or lipid extraction.

Protocol B: LC-MS/MS Detection of 4-Hydroxysphinganine

Objective: Quantify 4-hydroxysphinganine (t18:0) distinct from sphinganine (d18:0). Differentiation Logic: 4-hydroxysphinganine has a mass shift of +16 Da compared to sphinganine.

Lipid Extraction (Modified Bligh & Dyer):

-

Add internal standard (e.g., C17-sphinganine or d17:1-phytosphingosine) to the sample.

-

Perform extraction using Chloroform:Methanol:Water (1:2:0.8 v/v/v).

-

Critical Step: For base hydrolysis (to measure total backbone regardless of N-acylation), incubate lipid extract in 0.1M KOH in methanol at 37°C for 1 hour. Neutralize with acetic acid before MS injection.

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse) or HILIC (for polar bases).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

B: Methanol/Acetonitrile + 0.1% Formic Acid.

-

-

Transitions (MRM Mode):

| Analyte | Precursor Ion ( | Product Ion ( | Rationale |

| Sphinganine (d18:0) | 302.3 | 284.3 | Standard backbone |

| 4-Hydroxysphinganine (t18:0) | 318.3 | 300.3 | +16 Da shift (Hydroxyl) |

| C17-Sphinganine (IS) | 288.3 | 270.3 | Internal Standard |

Part 3: Analytical Workflow & Validation

The following workflow illustrates the logical progression from cell culture to validated data, ensuring that the "localization" claim is supported by physical separation and chemical identification.

Caption: Integrated workflow for isolating ER membranes and quantifying 4-hydroxysphinganine content.

Part 4: Clinical & Pharmacological Implications

Understanding the ER localization of DEGS2 is vital for drug development in two main areas:

-

Dermatology (Barrier Repair): Phytoceramides are crucial for the "mortar" of the stratum corneum. Reduced DEGS2 activity in the ER of keratinocytes leads to a deficiency in phytoceramides, associated with Atopic Dermatitis. Therapeutics aiming to upregulate DEGS2 expression must target the ER stress response pathways.

-

Oncology (Apoptosis): 4-hydroxysphinganine is pro-apoptotic. Inhibiting the conversion of dihydroceramide to phytoceramide (blocking DEGS2) can alter the balance of pro-survival vs. pro-death lipids.

References

-

Mizutani, Y., et al. (2004). Identification of the human sphingolipid C4-hydroxylase, hDES2, and its up-regulation during keratinocyte differentiation. FEBS Letters.

-

Omae, F., et al. (2004). DES2 protein is responsible for phytosphingosine biosynthesis in the mouse small intestine. Biochemical Journal.

-

Truong, N.T., et al. (2020). The dual lipid desaturase/hydroxylase DEGS2 controls phytoceramide levels necessary to counter intestinal inflammation.[5] Cell Reports.

-

Lipid MAPS Consortium. Sphingolipids Analysis Protocols. Lipid MAPS.[6]

Sources

- 1. genecards.org [genecards.org]

- 2. Bifunctional DEGS2 has higher hydroxylase activity toward substrates with very-long-chain fatty acids in the production of phytosphingosine ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEGS2 - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. The dual lipid desaturase/hydroxylase DEGS2 controls phytoceramide levels necessary to counter intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

Methodological & Application

Application Note: Structural Elucidation and Quantification of 4-Hydroxysphinganine (Phytosphingosine) via LC-ESI-MS/MS

Introduction & Biological Context

4-Hydroxysphinganine, commonly known as Phytosphingosine (t18:0) , is a bioactive sphingoid base distinct from the canonical mammalian sphingosine (d18:[1]1) and sphinganine (d18:0).[1][2] Structurally, it is characterized by a saturated 18-carbon chain with hydroxyl groups at the C1, C3, and C4 positions, earning the "t" (tri-hydroxy) designation.

While ubiquitous in yeast and plants, phytosphingosine is a critical component of the mammalian stratum corneum, forming the backbone of Ceramide NP, AP, and EOP classes essential for skin barrier function. Its accurate quantification is challenging due to isobaric interferences from other sphingoid bases. This Application Note details the fragmentation logic required to distinguish t18:0 from its di-hydroxy counterparts and provides a validated protocol for its analysis.

Chemical Properties & Ionization Physics[3]

Understanding the ionization behavior is prerequisite to successful method development.

-

Chemical Formula:

-

Monoisotopic Mass: 317.2929 Da

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+)[3]

-

Precursor Ion:

at m/z 318.3

The Fragmentation Logic (MS/MS)

Unlike complex phospholipids that fragment via headgroup loss, free sphingoid bases in ESI+ primarily undergo sequential neutral losses of water (

-

Primary Transition (

): The protonated molecule loses one water molecule (typically from C1) to form m/z 300.3 .-

Critical Note: This ion (300.3) is isobaric with the protonated precursor of Sphingosine (d18:1). Chromatographic separation is mandatory to prevent false positives.

-

-

Secondary Transition (

): Loss of a second water molecule yields m/z 282.3 . This is a stable, high-intensity fragment often used for quantification. -

Diagnostic Transition (

): The unique feature of phytosphingosine (t18:0) is the presence of a third hydroxyl group at C4. It can lose a third water molecule to form m/z 264.3 .

Visualizing the Fragmentation Pathway[5]

The following diagram illustrates the sequential dehydration pathway characteristic of 4-hydroxysphinganine in a collision cell.

Figure 1: Sequential neutral loss pathway of Phytosphingosine. The m/z 264.3 ion confirms the tri-hydroxy structure.

Experimental Protocol

A. Sample Preparation (Modified Bligh & Dyer)

Rationale: Sphingoid bases are amphipathic. A single-phase extraction followed by a two-phase partition ensures recovery while removing salts.

-

Lysis: Homogenize tissue/cells in PBS.

-

Extraction: Add Methanol:Chloroform (2:1 v/v) to the sample.[5] Ratio of Sample:MeOH:CHCl3 should be 0.8:2:1.

-

Internal Standard: Spike with Phytosphingosine-d7 (or C17-Phytosphingosine) prior to vortexing.

-

Phase Separation: Add Chloroform and Water to achieve a final ratio of 1:1:0.9 (MeOH:CHCl3:Water). Vortex vigorously.

-

Centrifugation: Spin at 3000 x g for 5 mins.

-

Collection: Collect the lower organic phase (chloroform layer).

-

Drying: Evaporate solvent under Nitrogen stream.

-

Reconstitution: Re-dissolve in Methanol/Formic Acid (99:1) for LC injection.

B. LC-MS/MS Parameters[1][2][3][6][7][8][9]

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Why C18? HILIC can be used, but C18 provides better separation of the isobaric interference between Phytosphingosine (RT ~3.5 min) and Sphingosine (RT ~4.2 min).

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid + 1mM Ammonium Formate.

-

Gradient: 60% B to 100% B over 5 minutes.

Mass Spectrometry (Triple Quadrupole):

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Phytosphingosine (t18:0) | 318.3 | 282.3 | 20 - 25 | Quantifier |

| Phytosphingosine (t18:[1][3][4][7][5][8][9][10][11]0) | 318.3 | 264.3 | 30 - 35 | Qualifier (Specificity) |

| Phytosphingosine (t18:0) | 318.3 | 300.3 | 15 - 18 | Low Specificity (Avoid) |

| IS: Phytosphingosine-d7 | 325.3 | 289.3 | 22 | Internal Standard |

Analytical Workflow Diagram

This workflow ensures data integrity by incorporating specific checkpoints for isobaric interference.

Figure 2: Validated workflow for specific detection of 4-Hydroxysphinganine.

Results & Discussion: Interpreting the Spectrum

The "Isobaric Trap"

A common error in lipidomics is misidentifying Sphingosine (d18:1) as Phytosphingosine (t18:0).[1][2][12]

-

Scenario: Sphingosine (

) is highly abundant. -

The Trap: If the source temperature is too high, Phytosphingosine (318.3) may undergo in-source fragmentation to 300.3 before entering Q1.

-

Solution: Always monitor the 318.3 -> 264.3 transition. Sphingosine cannot produce a 264.3 ion via water loss (300 - 18 - 18 = 264 is chemically unlikely for d18:1 without backbone cleavage). If you see a peak at the t18:0 retention time in the 264 channel, it is definitively Phytosphingosine.[1]

Linearity and Sensitivity

Using the protocol above, the limit of quantitation (LOQ) is typically in the range of 1–5 nM . The response is linear over 3 orders of magnitude (

References

-

LIPID MAPS Consortium. (2023). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

-

Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[8] Methods, 36(2), 207-224. Retrieved from [Link]

-

Sullards, M. C., et al. (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics. Methods in Enzymology, 432, 83-115. Retrieved from [Link]

-

Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods, 39(2), 82-91.[6] Retrieved from [Link]

Sources

- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. lcms.cz [lcms.cz]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of plant sphingolipid desaturases using chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Developing a Cell-Based Assay for 4-Hydroxysphinganine Function

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Bioactivity of 4-Hydroxysphinganine

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of bioactive lipids central to a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, and programmed cell death (apoptosis).[1][2][3] 4-Hydroxysphinganine (also known as phytosphingosine, PHS) is a naturally occurring sphingoid base found in fungi, plants, and animals.[4] It serves as a crucial component of ceramides, particularly in the skin's permeability barrier.[5] Beyond its structural role, emerging evidence highlights PHS as a potent signaling molecule with anti-inflammatory and anti-tumor properties.[4]

Recent studies have demonstrated that PHS can suppress the growth of cancer cells by inducing apoptosis and cell cycle arrest.[4][6] The proposed mechanisms involve the activation of the mitochondrial (intrinsic) and caspase-8-mediated (extrinsic) apoptotic pathways.[4][7][8][9] Specifically, PHS has been shown to increase the Bax/Bcl-2 ratio, leading to a loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of initiator caspase-9 and effector caspases-3 and -7.[4][7] This makes the functional characterization of PHS a compelling area of research for the development of novel therapeutics.

This guide provides a comprehensive framework for developing a robust, multi-faceted cell-based assay to investigate the dose-dependent cytotoxic and pro-apoptotic functions of 4-Hydroxysphinganine. By integrating three distinct yet complementary assays, this approach ensures a self-validating system, providing reliable and reproducible insights into the bioactivity of PHS.

Experimental Design: A Tripartite Approach to Validation

To comprehensively assess the function of 4-Hydroxysphinganine, a three-pronged experimental strategy is recommended. This approach ensures that the observed cellular effects are rigorously validated, with each assay providing a unique piece of the puzzle.

-

Metabolic Viability Assay (MTT): To quantify the dose-dependent cytotoxic effect of PHS.

-

Caspase-3/7 Activity Assay: To specifically measure the activation of key executioner caspases in the apoptotic cascade.

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: To differentiate between early apoptotic, late apoptotic, and necrotic cell populations.

This multi-assay workflow provides a holistic view of the cellular response to PHS treatment, from a general assessment of cell viability to a detailed characterization of the mode of cell death.

Caption: A high-level overview of the integrated workflow for assessing 4-Hydroxysphinganine function.

Materials and Reagents

| Reagent/Material | Recommended Source | Purpose |

| Cell Line | ATCC | e.g., A549 (lung carcinoma), Jurkat (T-cell leukemia) |

| 4-Hydroxysphinganine | Sigma-Aldrich, Avanti Polar Lipids | Test compound |

| Vehicle Control | Sigma-Aldrich | Ethanol or DMSO |

| Cell Culture Medium | Gibco (Thermo Fisher Scientific) | e.g., RPMI-1640, DMEM |

| Fetal Bovine Serum (FBS) | Gibco (Thermo Fisher Scientific) | Cell culture supplement |

| Penicillin-Streptomycin | Gibco (Thermo Fisher Scientific) | Antibiotic |

| MTT Reagent | Sigma-Aldrich | Cell viability assessment |

| Caspase-Glo® 3/7 Assay System | Promega | Apoptosis detection |

| Annexin V-FITC Apoptosis Detection Kit | Thermo Fisher Scientific, Bio-Techne | Apoptosis/necrosis differentiation |

| Positive Control (Apoptosis) | Sigma-Aldrich | Staurosporine or Camptothecin |

Protocol 1: Assessing Cytotoxicity with the MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4-Hydroxysphinganine in culture medium. A suggested starting range is 1 µM to 100 µM. Also, prepare wells with vehicle control and a positive control (e.g., a known cytotoxic agent).

-

Remove the old medium and add 100 µL of the prepared treatments to the respective wells. Include "medium only" wells as a background control.

-

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Quantifying Apoptosis via Caspase-3/7 Activity

Principle: A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. This protocol utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3/7.[10] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.

Step-by-Step Protocol (using Promega's Caspase-Glo® 3/7 Assay as a model):

-

Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, seeding cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Subtract the background luminescence (from "medium only" wells) from all experimental wells. Express the data as a fold change in caspase activity relative to the vehicle control.

Protocol 3: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of four cell populations:

-

Annexin V- / PI- : Live, healthy cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of 4-Hydroxysphinganine for the desired time period (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube.[12]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[12]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[11]

-

Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).

Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell populations and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Data Integration and Interpretation

The strength of this tripartite approach lies in the cross-validation of results. A genuine pro-apoptotic effect of 4-Hydroxysphinganine would be characterized by:

-

A dose-dependent decrease in cell viability (MTT assay).

-

A corresponding dose-dependent increase in caspase-3/7 activity.

-

A dose-dependent increase in the percentage of Annexin V-positive cells (both early and late apoptotic populations).

| Expected Outcome | MTT Assay (Viability) | Caspase-3/7 Assay (Activity) | Annexin V/PI Staining (% Apoptotic Cells) |

| No Effect | ~100% | ~1-fold change | Baseline levels |

| Apoptosis | Decreased | Increased | Increased |

| Necrosis | Decreased | No significant change | Increase in PI+ only or Annexin V+/PI+ |

| Cytostasis | Decreased | No significant change | No significant change |

Proposed Signaling Pathway of 4-Hydroxysphinganine-Induced Apoptosis

Based on current literature, 4-Hydroxysphinganine appears to induce apoptosis through a dual mechanism involving both extrinsic and intrinsic pathways.[4][7][9]

Caption: PHS may induce apoptosis by activating Caspase-8 and promoting Bax translocation, converging on Caspase-3/7.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. A positive result in the Caspase-3/7 assay should be corroborated by an increase in the Annexin V-positive population. Both of these specific apoptosis assays should align with the general cytotoxicity observed in the MTT assay. Discrepancies between the assays can provide valuable insights. For example, a decrease in viability (MTT) without a corresponding increase in apoptosis markers might suggest that PHS induces necrosis or cytostasis at certain concentrations. The inclusion of both positive and vehicle controls is critical for establishing assay validity and interpreting the results accurately.

References

-

Cai, Q., et al. (2024). Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. Chemico-Biological Interactions. Available at: [Link]

-

Park, M. T., et al. (2003). Phytosphingosine Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. Clinical Cancer Research. Available at: [Link]

-

Korkut, D., et al. (2017). Phytosphingosine, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

-

Wang, Y., et al. (2022). Phytosphingosine-induced cell apoptosis via a mitochondrially mediated pathway. Ecotoxicology and Environmental Safety. Available at: [Link]

-

Abbas, H. K., et al. (2001). Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn. Journal of Biological Chemistry. Available at: [Link]

-

Park, M. T., et al. (2003). Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. PubMed. Available at: [Link]

-

Goñi, F. M., et al. (2018). CHO/LY‐B cell growth under limiting sphingolipid supply: Correlation between lipid composition and biophysical properties of sphingolipid‐restricted cell membranes. The FASEB Journal. Available at: [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]

-

Cacas, J. L., et al. (2012). Plant sphingolipids: Their importance in cellular organization and adaption. Plant Signaling & Behavior. Available at: [Link]

-

Park, J. H., et al. (2018). Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes. Journal of the American Oil Chemists' Society. Available at: [Link]

-

Bonder, E. M., et al. (2010). Revealing a signaling role of phytosphingosine-1-phosphate in yeast. Molecular Systems Biology. Available at: [Link]

-

Baker, P. R., et al. (2018). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Analytical Chemistry. Available at: [Link]

-

Lee, S., et al. (2020). Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase. bioRxiv. Available at: [Link]

-

Petrache, I., et al. (2016). Ceramide Signaling and Metabolism in Pathophysiological States of the Lung. Annual Review of Physiology. Available at: [Link]

-

MetwareBio. (n.d.). Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. MetwareBio. Available at: [Link]

-

Shelby, S. A., et al. (2021). Lipid-based and protein-based interactions synergize transmembrane signaling stimulated by antigen clustering of IgE receptors. PNAS. Available at: [Link]

-

Thiele, C., et al. (2024). The use of click chemistry in sphingolipid research. Journal of Cell Science. Available at: [Link]

-

Hannun, Y. A. (1996). Functions of Ceramide in Coordinating Cellular Responses to Stress. Science. Available at: [Link]

-

Kim, D. S., et al. (2007). Phytosphingosine induced mitochondria‐involved apoptosis. Apoptosis. Available at: [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry. Bio-Techne. Available at: [Link]

-

Kim, S. R., et al. (2025). Phytosphingosine Derivatives Ameliorate Skin Inflammation by Inhibiting NF-KappaB and JAK/STAT Signaling in Keratinocytes and Mice. ResearchGate. Available at: [Link]

-

Blaess, M., et al. (2024). Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. MDPI. Available at: [Link]

-

Bonder, E. M., et al. (2010). Revealing a Signaling Role of phytosphingosine-1-phosphate in Yeast. Molecular Systems Biology. Available at: [Link]

-

Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex Corporation. Available at: [Link]

-

Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

-

Snider, A. J., et al. (2025). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. Journal of Lipid Research. Available at: [Link]

-

Sino Biological. (n.d.). Lipid Metabolism and Cell Signaling Transduction. Sino Biological. Available at: [Link]

-

BOC Sciences. (2025). Membrane Lipids - Chemical Structure, Biosynthesis, and Function of Sphingolipids. YouTube. Available at: [Link]

-

Lee, S., et al. (2020). Contents of phytosphingosine (PHS) and phytosphingosine-1-phosphate... ResearchGate. Available at: [Link]

-

Sheng, Y., et al. (2023). Psoriatic Arthritis (PsA) Clinical Lipidomics Dataset with Hidden Laboratory Workflow Artifacts. Data. Available at: [Link]

-

Riss, T. L., et al. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Available at: [Link]

-

An, F., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]

-

Lee, J. Y., et al. (2000). Phytosphingosine and C2-phytoceramide induce cell death and inhibit carbachol-stimulated phospholipase D activation in Chinese hamster ovary cells expressing the Caenorhabditis elegans muscarinic acetylcholine receptor. FEBS Letters. Available at: [Link]

-

Chatterjee, S., et al. (2013). Cell lines used in this study and comparison of GSL analyses. ResearchGate. Available at: [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

-

Taylor & Francis. (n.d.). Cell cycle arrest – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Chatterjee, S., et al. (2000). Variations among cell lines in the synthesis of sphingolipids in de novo and recycling pathways. Glycobiology. Available at: [Link]

Sources

- 1. Plant sphingolipids: Their importance in cellular organization and adaption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]

- 3. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytosphingosine, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytosphingosine and C2-phytoceramide induce cell death and inhibit carbachol-stimulated phospholipase D activation in Chinese hamster ovary cells expressing the Caenorhabditis elegans muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phytosphingosine-induced cell apoptosis via a mitochondrially mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 11. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]

- 12. bosterbio.com [bosterbio.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]

Application Note: A Validated HPLC Method for the Separation and Quantification of 4-Hydroxysphinganine and Other Long-Chain Bases

Abstract

This application note provides a comprehensive, field-proven protocol for the robust separation and quantification of 4-hydroxysphinganine (phytosphingosine) from other critical sphingoid long-chain bases (LCBs), including sphinganine and sphingosine, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. We delve into the underlying chromatographic principles, offer a detailed, step-by-step methodology from sample preparation to data analysis, and provide expert insights into potential challenges and their resolutions. This guide is designed for researchers, scientists, and drug development professionals investigating the intricate roles of sphingolipids in cellular signaling, pathology, and therapeutics.

Introduction: The Significance of Long-Chain Base Separation

Sphingolipids are a class of lipids that play pivotal roles as both structural components of cell membranes and as bioactive molecules involved in crucial signaling pathways regulating cell growth, differentiation, apoptosis, and stress responses.[1] The metabolic backbone of all sphingolipids is the long-chain sphingoid base. The three most common LCBs in mammalian systems are sphinganine (d18:0), sphingosine (d18:1), and 4-hydroxysphinganine (t18:0), also known as phytosphingosine.

-

Sphinganine (Sa): The initial product of de novo sphingolipid biosynthesis.

-

Sphingosine (So): Formed by the desaturation of sphinganine, a key precursor to ceramide and sphingosine-1-phosphate (S1P), a potent signaling molecule.[2]

-

4-Hydroxysphinganine (Phyto-So): Characterized by an additional hydroxyl group at the C-4 position, it is abundant in plants, yeast, and certain mammalian tissues, such as the skin, where it is integral to barrier function.[3]

The relative abundance and ratio of these LCBs can serve as critical biomarkers for metabolic dysregulation and disease states. For instance, an elevated sphinganine/sphingosine ratio is a well-established indicator of exposure to fumonisin mycotoxins, which inhibit ceramide synthase.[4] Therefore, a reliable analytical method to resolve and accurately quantify these structurally similar molecules is paramount for advancing research in sphingolipidomics.

Principles of Separation: Exploiting Subtle Structural Differences

The successful chromatographic separation of 4-hydroxysphinganine, sphinganine, and sphingosine hinges on exploiting their subtle differences in polarity using reversed-phase HPLC.[1][5][6]

-

Stationary Phase: A non-polar stationary phase, typically a silica support chemically bonded with C18 (octadecylsilane) alkyl chains, is used.[7][8]

-

Mobile Phase: A polar mobile phase, usually a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, is employed.[9][10]

-

Separation Mechanism: Compounds are separated based on their hydrophobicity.[10] More hydrophobic molecules interact more strongly with the C18 stationary phase and are retained longer, thus eluting later. The elution order is dictated by polarity:

-

4-Hydroxysphinganine (Most Polar): The additional hydroxyl group increases its polarity, leading to weaker interaction with the stationary phase and the earliest elution time.

-

Sphinganine: Less polar than 4-hydroxysphinganine.

-

Sphingosine (Least Polar): The presence of a double bond in the alkyl chain slightly reduces its polarity compared to sphinganine, typically resulting in a longer retention time under common reversed-phase conditions.

-

Detection Strategy: The Necessity of Derivatization

Long-chain bases lack a native chromophore, making them difficult to detect with standard UV-Vis detectors. To achieve the high sensitivity required for biological samples, a pre-column derivatization step is essential. The most common and robust method involves reacting the primary amine group of the LCBs with o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative.[4][11][12] This derivative can be sensitively detected by a fluorescence detector, with typical excitation and emission wavelengths around 340 nm and 455 nm, respectively.[9][13]

Experimental Protocol

This protocol provides a self-validating system for the extraction, derivatization, and analysis of LCBs from biological matrices.

Materials and Reagents

-

Solvents: HPLC-grade methanol, acetonitrile, chloroform, ethyl acetate, isopropanol.

-

Reagents: o-Phthalaldehyde (OPA), 2-Mercaptoethanol (MERC), Potassium phosphate monobasic, Sodium hydroxide, Hydrochloric acid.

-

Standards: 4-Hydroxysphinganine (Phyto-So), Sphinganine (Sa), Sphingosine (So), and a non-naturally occurring internal standard (e.g., C17-sphinganine or C20-sphinganine).[2][14]

-

Equipment: HPLC system with a binary pump, autosampler, column oven, and fluorescence detector. Reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm particle size). Solid-phase extraction (SPE) cartridges (e.g., C18 or aminopropyl).[11][15] Nitrogen evaporator, vortex mixer, centrifuge.

Workflow Overview

Caption: Experimental workflow for LCB analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Lipid Extraction Causality: This initial phase is critical for liberating the LCBs from their complex sphingolipid structures (e.g., ceramides, sphingomyelin) and removing interfering matrix components.

-

Homogenization: Homogenize cell pellets or tissues in a suitable buffer. For serum or plasma, proceed directly.

-

Internal Standard Spiking: Add a known amount of the internal standard (e.g., C17-sphinganine) to each sample to correct for variations in extraction efficiency and derivatization yield.[16]

-

Alkaline Hydrolysis: To release LCBs from N-acylated sphingolipids (ceramides), perform alkaline hydrolysis. Add 1 M methanolic HCl and incubate at 90°C for 18 hours.[17] Alternatively, for free LCBs, milder extraction without hydrolysis can be used.[4]

-

Liquid-Liquid Extraction: Perform a Bligh-Dyer or similar extraction using a chloroform:methanol:water mixture to partition lipids into the organic phase.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

Step 2: OPA Derivatization Causality: This reaction covalently attaches a fluorescent tag to the primary amine of the LCBs, enabling sensitive detection. The reaction is rapid but the derivatives can be unstable, so timing is crucial.[18]

-